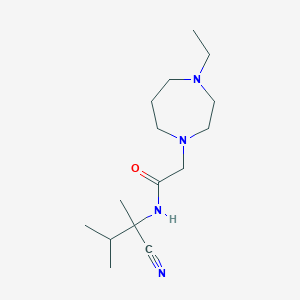
(2,4-Dimethylphenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)(phenyl)methanol, also known as benzhydrol or diphenylcarbinol, is an organic compound with the chemical formula C13H12O. It is a white crystalline solid that is soluble in organic solvents like ethanol, ether, and benzene. Benzhydrol has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
Benzhydrol acts as a reducing agent due to the presence of the carbonyl group in its chemical structure. It can donate electrons to other molecules, leading to the formation of new chemical bonds. This property makes (2,4-Dimethylphenyl)(phenyl)methanol a useful reagent in organic synthesis, where it is used to reduce carbonyl groups to alcohols or to convert nitro groups to amines.
Biochemical and Physiological Effects:
Benzhydrol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It has also been reported to exhibit anticonvulsant and analgesic effects, indicating its potential use in the treatment of neurological disorders and pain management.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2,4-Dimethylphenyl)(phenyl)methanol in laboratory experiments is its high purity and yield. It can be synthesized in large quantities and used as a starting material for the synthesis of other organic compounds. However, (2,4-Dimethylphenyl)(phenyl)methanol is also known to be a mild irritant and can cause skin and eye irritation. Care should be taken when handling (2,4-Dimethylphenyl)(phenyl)methanol to avoid any potential health hazards.
Zukünftige Richtungen
There are many potential future directions for the use of (2,4-Dimethylphenyl)(phenyl)methanol in scientific research. One area of interest is the development of new drugs based on (2,4-Dimethylphenyl)(phenyl)methanol's antioxidant and anti-inflammatory properties. Another area of research is the study of the mechanism of action of enzymes using (2,4-Dimethylphenyl)(phenyl)methanol as a model compound. Additionally, (2,4-Dimethylphenyl)(phenyl)methanol can be used as a chiral auxiliary in asymmetric synthesis, leading to the production of enantiomerically pure compounds. Overall, (2,4-Dimethylphenyl)(phenyl)methanol has many potential applications in various fields and is a valuable tool for scientific research.
Synthesemethoden
Benzhydrol can be synthesized through the reduction of benzophenone with sodium borohydride or lithium aluminum hydride. The reaction involves the transfer of electrons from the reducing agent to the carbonyl group of benzophenone, resulting in the formation of (2,4-Dimethylphenyl)(phenyl)methanol. This method of synthesis is widely used in laboratory experiments to produce (2,4-Dimethylphenyl)(phenyl)methanol in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Benzhydrol has been extensively used in scientific research due to its versatile chemical properties and potential applications in various fields. It is commonly used as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a starting material for the synthesis of other organic compounds. Benzhydrol has also been used as a model compound in the study of the mechanism of action of enzymes and in the development of new drugs.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBOEANKGYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)

![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)




![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)
